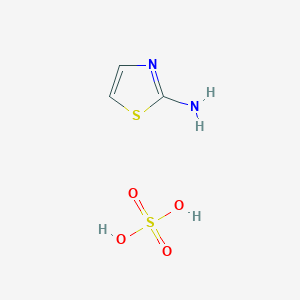
sulfuric acid;1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
sulfuric acid;1,3-thiazol-2-amine is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its diverse biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction can be carried out under mild conditions using various catalysts and solvents. For example, aqueous sodium bisulfate (NaHSO4) has been used as a catalyst to achieve high regioselectivity and yield .
Industrial Production Methods
Industrial production of 2-thiazolamine, sulfate (1:1) often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of water as a solvent and recyclable catalysts, is becoming increasingly popular in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Thiazolamine undergoes various types of chemical reactions, including:
Reduction: Thiazolamines can be reduced to their corresponding thiazolidines under specific conditions.
Substitution: Nucleophilic substitution reactions can occur at the C-2 position of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, thioamides, and various oxidizing agents. Reaction conditions often involve mild temperatures and the use of solvents like HFIP (hexafluoroisopropanol) to promote reaction efficiency .
Major Products Formed
The major products formed from these reactions include thiazoles, thiazolidines, and various substituted thiazole derivatives, which have significant biological and pharmacological activities .
Scientific Research Applications
sulfuric acid;1,3-thiazol-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of thiazole-based ionic liquids and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-thiazolamine involves its interaction with various molecular targets and pathways. For example, it can inhibit specific enzymes or receptors, leading to its observed biological effects. The presence of sulfur and nitrogen atoms in the thiazole ring enhances its ability to interact with biological molecules, contributing to its diverse pharmacological activities .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds with a similar five-membered ring structure containing sulfur and nitrogen atoms.
Thiazolidines: Saturated derivatives of thiazoles with diverse biological activities.
Thiadiazoles: Compounds containing both sulfur and nitrogen atoms but with a different ring structure.
Uniqueness
sulfuric acid;1,3-thiazol-2-amine is unique due to its specific chemical structure and the presence of the sulfate group, which can influence its solubility and reactivity. This compound’s ability to undergo various chemical reactions and its wide range of biological activities make it a valuable compound in scientific research .
Properties
CAS No. |
63589-20-8 |
|---|---|
Molecular Formula |
C3H6N2O4S2 |
Molecular Weight |
198.2 g/mol |
IUPAC Name |
1,3-thiazol-3-ium-2-ylazanium;sulfate |
InChI |
InChI=1S/C3H4N2S.H2O4S/c4-3-5-1-2-6-3;1-5(2,3)4/h1-2H,(H2,4,5);(H2,1,2,3,4) |
InChI Key |
QOJSIZLNPFGXCS-UHFFFAOYSA-N |
SMILES |
C1=CSC(=N1)N.OS(=O)(=O)O |
Canonical SMILES |
C1=CSC(=[NH+]1)[NH3+].[O-]S(=O)(=O)[O-] |
Key on ui other cas no. |
63589-20-8 |
Related CAS |
96-50-4 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















